2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenoxy group, a methylpyridazinyl group, and an azetidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting from commercially available reagents. The process may include:
Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions to form the dimethylphenoxy intermediate.
Introduction of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction, where the dimethylphenoxy intermediate reacts with an azetidinyl halide.
Coupling with Methylpyridazinyl Group: The final step involves coupling the azetidinyl intermediate with a methylpyridazinyl compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halides, bases, acids
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethylphenoxy)ethyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Uniqueness
2-(3,4-Dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide |
InChI |
InChI=1S/C20H26N4O2/c1-13-6-8-18(10-14(13)2)26-16(4)20(25)23(5)17-11-24(12-17)19-9-7-15(3)21-22-19/h6-10,16-17H,11-12H2,1-5H3 |
InChI Key |
SZGFHAQBYULCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C)C |
Origin of Product |
United States |
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